molecular formula C8H7N3O2 B185859 4-Methyl-7-nitro-1H-indazole CAS No. 104103-06-2

4-Methyl-7-nitro-1H-indazole

Cat. No. B185859
M. Wt: 177.16 g/mol
InChI Key: IALDSOZYXPLUMA-UHFFFAOYSA-N
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Description

4-Methyl-7-nitro-1H-indazole is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 . It is a solid substance at ambient temperature .


Synthesis Analysis

The synthesis of indazoles, including 4-Methyl-7-nitro-1H-indazole, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 4-Methyl-7-nitro-1H-indazole is represented by the InChI code 1S/C8H7N3O2/c1-5-2-3-7(11(12)13)8-6(5)4-9-10-8/h2-4H,1H3,(H,9,10) .


Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied extensively. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes can efficiently provide 3-alkyl/aryl-1H-indazoles .


Physical And Chemical Properties Analysis

4-Methyl-7-nitro-1H-indazole is a solid substance at ambient temperature . It has a boiling point of 178-180°C .

Scientific Research Applications

Medicinal Chemistry

Methods of Application : Synthetic approaches for incorporating 4-Methyl-7-nitro-1H-indazole into drug compounds involve various chemical reactions, including transition metal-catalyzed reactions and reductive cyclization .

Results : The compounds synthesized using 4-Methyl-7-nitro-1H-indazole have shown promising results in preclinical studies, displaying activities such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .

Organic Synthesis

Methods of Application : Methods include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones and Ag-catalyzed nitration–annulation with tert-butyl nitrite .

Pharmacology

Methods of Application : Derivatives are tested in vitro and in vivo for their ability to inhibit cell growth in various neoplastic cell lines, with a focus on specific molecular targets .

Results : Some derivatives have shown significant antiproliferative activity at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Biochemistry

Methods of Application : Enzyme assays are conducted to determine the inhibitory effects of 4-Methyl-7-nitro-1H-indazole derivatives on specific enzymes involved in disease pathology .

Results : The assays have revealed that certain derivatives can serve as selective inhibitors, offering insights into the development of new therapeutic agents .

Molecular Biology

Methods of Application : Techniques such as DNA/RNA footprinting and molecular docking are used to analyze the binding affinity and specificity of the derivatives .

Results : Studies have provided evidence of the compound’s ability to modulate gene expression, which could lead to novel approaches in gene therapy .

Inflammation Research

Methods of Application : In vivo models, such as induced paw edema in rodents, are used to assess the efficacy of the derivatives in reducing inflammation .

Results : Some derivatives have demonstrated an anti-inflammatory effect comparable to standard drugs, with up to 76% inhibition of paw edema .

Neuropharmacology

Methods of Application : Neuropharmacological studies involve assessing the neuroprotective efficacy of 4-Methyl-7-nitro-1H-indazole derivatives in animal models of neurodegeneration .

Results : Derivatives have shown to protect neuronal cells from apoptosis and reduce symptoms in models of diseases like Parkinson’s and Alzheimer’s .

Antimicrobial Research

Methods of Application : Studies include synthesizing derivatives and testing their efficacy against various bacterial and fungal strains .

Results : Some derivatives have demonstrated significant inhibitory activity against resistant strains of bacteria and fungi .

Respiratory Therapeutics

Methods of Application : The effectiveness of these inhibitors is tested in models of respiratory diseases such as asthma and chronic obstructive pulmonary disease .

Results : The inhibitors have shown to reduce inflammation and improve lung function in preclinical models .

Oncology

Methods of Application : Compounds are tested against a panel of cancer cell lines to assess their antiproliferative activities .

Results : Several derivatives have been found to possess potent activity against various clinically isolated cancer types .

Endocrinology

Methods of Application : Derivatives are tested for their ability to modulate insulin signaling pathways in diabetic animal models .

Results : Some derivatives have shown hypoglycemic effects, improving glucose tolerance and insulin sensitivity .

Reproductive Health

Methods of Application : The compound’s effects on spermatogenesis are assessed through in vitro and in vivo reproductive toxicity studies .

Results : Certain derivatives have demonstrated the ability to effectively reduce sperm count and motility without significant side effects .

Antiprotozoal Activity

Methods of Application : Derivatives are tested against protozoal strains in vitro to assess their efficacy and potency .

Results : Some derivatives have shown promising results, inhibiting the growth of protozoal pathogens at low micromolar concentrations .

Antihypertensive Agents

Methods of Application : In vivo studies on hypertensive animal models are conducted to evaluate the blood pressure-lowering effects of the derivatives .

Results : Certain derivatives have demonstrated significant reductions in systolic and diastolic blood pressure in the models .

Anti-HIV Research

Methods of Application : Derivatives are screened for their ability to inhibit HIV replication in infected cell cultures .

Results : Some compounds have exhibited strong inhibitory activity against HIV, highlighting their potential as antiretroviral agents .

Hypoglycemic Effects

Methods of Application : Animal models of diabetes are used to test the efficacy of the derivatives in lowering blood glucose levels .

Results : Derivatives have shown to improve glycemic control, suggesting their use as potential antidiabetic medications .

Antiarrhythmic Potential

Methods of Application : Electrophysiological studies on cardiac tissue models assess the antiarrhythmic effects of the derivatives .

Results : Some derivatives have been effective in preventing or reducing the incidence of cardiac arrhythmias .

Chemotherapeutic Applications

Methods of Application : Derivatives are tested on various cancer cell lines to determine their cytotoxic effects .

Results : Several derivatives have shown potent cytotoxicity against cancer cells, making them candidates for further drug development .

Safety And Hazards

When handling 4-Methyl-7-nitro-1H-indazole, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for the study of 4-Methyl-7-nitro-1H-indazole and similar compounds could involve the development of more efficient synthetic approaches, exploration of their medicinal applications, and further investigation into their physical and chemical properties .

properties

IUPAC Name

4-methyl-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-7(11(12)13)8-6(5)4-9-10-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALDSOZYXPLUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623099
Record name 4-Methyl-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-7-nitro-1H-indazole

CAS RN

104103-06-2
Record name 4-Methyl-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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